1-(Pyridin-4-yl)butan-1-amine dihydrochloride
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Overview
Description
1-(Pyridin-4-yl)butan-1-amine dihydrochloride is a chemical compound with the molecular formula C9H16Cl2N2. It is a derivative of butanamine, where the butanamine chain is substituted with a pyridinyl group at the fourth position. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-4-yl)butan-1-amine dihydrochloride typically involves the reaction of 4-pyridinecarboxaldehyde with butylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the reaction. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-4-yl)butan-1-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The pyridinyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridine N-oxides, while reduction reactions may produce primary amines .
Scientific Research Applications
1-(Pyridin-4-yl)butan-1-amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-(Pyridin-4-yl)butan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridinyl group allows the compound to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 1-(Pyridin-3-yl)butan-1-amine dihydrochloride
- 1-(Pyridin-2-yl)butan-1-amine dihydrochloride
- 4-(Pyridin-4-yl)butan-2-amine dihydrochloride
Uniqueness
1-(Pyridin-4-yl)butan-1-amine dihydrochloride is unique due to the position of the pyridinyl group, which influences its chemical reactivity and biological activity. This positional isomerism allows for distinct interactions with molecular targets, making it a valuable compound in various research applications .
Properties
IUPAC Name |
1-pyridin-4-ylbutan-1-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2ClH/c1-2-3-9(10)8-4-6-11-7-5-8;;/h4-7,9H,2-3,10H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZHBBFUWNAPCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=NC=C1)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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